molecular formula C25H21NO4 B11378033 2-(Furan-2-ylmethyl)-6,8-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-6,8-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11378033
M. Wt: 399.4 g/mol
InChI Key: HAMPLLISPLKIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a chromeno-pyrrole system, and various methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of furan derivatives with appropriate aldehydes or ketones, followed by cyclization reactions to form the chromeno-pyrrole core. Catalysts such as iron (III) chloride can be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction of the chromeno-pyrrole system can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chromeno-pyrrole system can produce dihydro derivatives.

Scientific Research Applications

2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(FURAN-2-YL)METHYL]-6,8-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic systems

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-6,8-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21NO4/c1-14-6-8-17(9-7-14)22-21-23(27)20-16(3)11-15(2)12-19(20)30-24(21)25(28)26(22)13-18-5-4-10-29-18/h4-12,22H,13H2,1-3H3

InChI Key

HAMPLLISPLKIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC(=CC(=C5C3=O)C)C

Origin of Product

United States

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